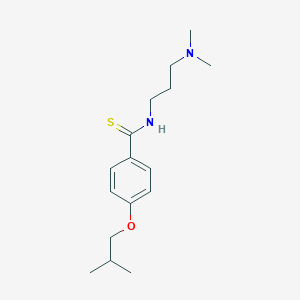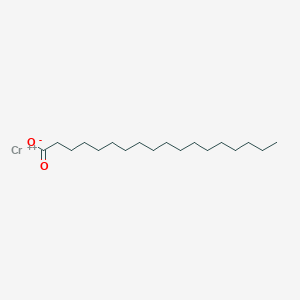
Stearic acid, chromium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stearic acid, chromium salt is a chemical compound that has been extensively researched in recent years due to its various applications in the scientific field. It is a type of chromium compound that is commonly used as a catalyst in organic synthesis reactions. The compound has been found to have significant biochemical and physiological effects, making it a promising candidate for various applications.
作用机制
The mechanism of action of stearic acid, chromium salt is still not fully understood, but it is believed to act as a Lewis acid catalyst, facilitating the transfer of electrons between reactants and promoting the formation of new bonds. The compound is also believed to be involved in the activation of oxygen, which is essential for many oxidation reactions.
生化和生理效应
Stearic acid, chromium salt has been found to have significant biochemical and physiological effects, particularly in the area of lipid metabolism. Studies have shown that the compound can increase the uptake of glucose by cells, leading to increased energy production and improved insulin sensitivity. It has also been found to reduce levels of triglycerides and cholesterol in the blood, making it a potential treatment for hyperlipidemia.
实验室实验的优点和局限性
Stearic acid, chromium salt has several advantages as a catalyst for organic synthesis reactions. It is relatively inexpensive, readily available, and easy to handle. It also has a high catalytic activity and can be used in small quantities, making it cost-effective. However, the compound does have some limitations, including its low solubility in water and its tendency to form insoluble precipitates in some reactions.
未来方向
There are several future directions for research on stearic acid, chromium salt. One area of interest is the development of new synthetic methods using the compound as a catalyst. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of metabolic disorders such as hyperlipidemia and diabetes. Further studies are also needed to fully understand the mechanism of action of the compound and its effects on lipid metabolism.
Conclusion:
Stearic acid, chromium salt is a promising compound with a wide range of applications in scientific research. Its use as a catalyst in organic synthesis reactions has been well established, and its potential as a therapeutic agent for metabolic disorders is an area of ongoing research. Further studies are needed to fully understand the compound's mechanism of action and to develop new synthetic methods using the compound as a catalyst.
合成方法
Stearic acid, chromium salt is typically synthesized through the reaction of stearic acid and chromium chloride in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically performed under reflux conditions and requires careful control of the reaction parameters to obtain a high yield of the desired product.
科学研究应用
Stearic acid, chromium salt has a wide range of applications in scientific research, particularly in the field of organic synthesis. The compound is commonly used as a catalyst in various reactions, including the oxidation of alcohols, the reduction of ketones, and the synthesis of esters. It has also been found to be effective in the synthesis of various organic compounds, including fatty acids, aldehydes, and ketones.
属性
IUPAC Name |
chromium(2+);octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.Cr/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVKSRMGWUHEEE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Cr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35CrO2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stearic acid, chromium salt | |
CAS RN |
15907-14-9 |
Source


|
| Record name | Stearic acid, chromium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

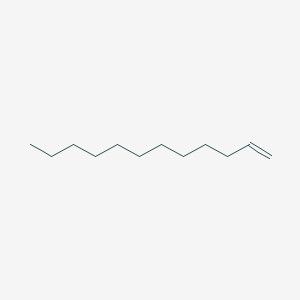
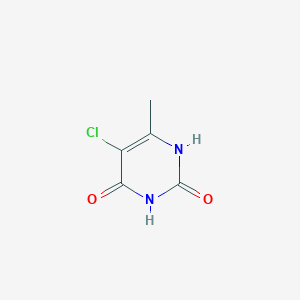
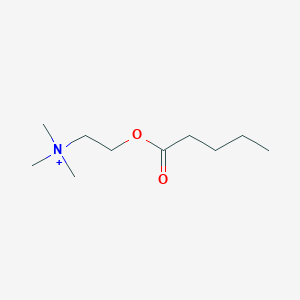
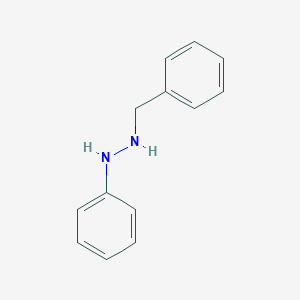
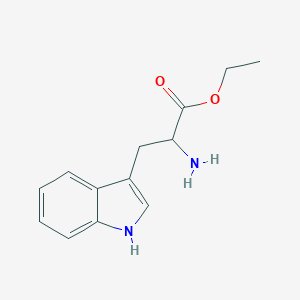
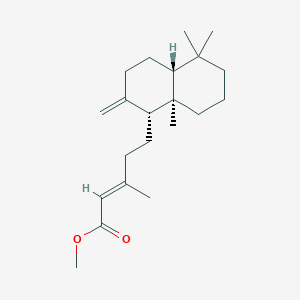
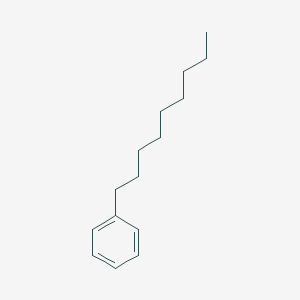
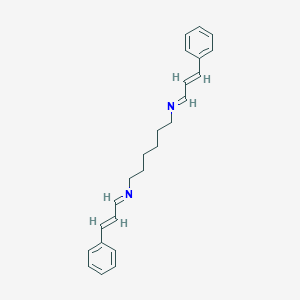
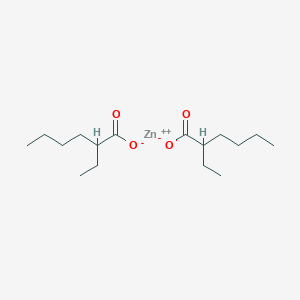
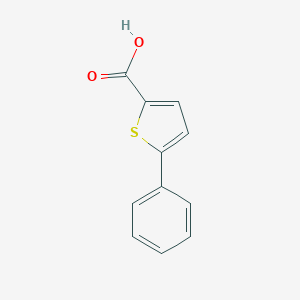
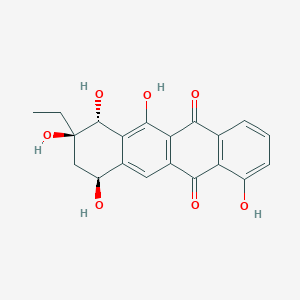
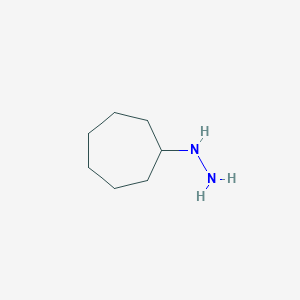
![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)
